Bienvenue dans la boutique en ligne BenchChem!

1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid

Lipophilicity Drug Design Solubility

1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid (CAS 1909306-23-5) is a cyclic, quaternary malonic acid half-ester featuring a reactive cyclohexene double bond, a free carboxylic acid, and a tert-butyl ester. This combination enables orthogonal, stepwise functionalization strategies that are not possible with simple diacids, diesters, or saturated analogs.

Molecular Formula C12H18O4
Molecular Weight 226.272
CAS No. 1909306-23-5
Cat. No. B2406320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid
CAS1909306-23-5
Molecular FormulaC12H18O4
Molecular Weight226.272
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1(CCC=CC1)C(=O)O
InChIInChI=1S/C12H18O4/c1-11(2,3)16-10(15)12(9(13)14)7-5-4-6-8-12/h4-5H,6-8H2,1-3H3,(H,13,14)
InChIKeyZLHYEHGTPDNOOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid (CAS 1909306-23-5): A Strategic Bifunctional Building Block for Selective Synthesis


1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid (CAS 1909306-23-5) is a cyclic, quaternary malonic acid half-ester featuring a reactive cyclohexene double bond, a free carboxylic acid, and a tert-butyl ester. This combination enables orthogonal, stepwise functionalization strategies that are not possible with simple diacids, diesters, or saturated analogs [1]. Its computed XLogP3 of 2.2 indicates lower lipophilicity than its saturated counterpart, suggesting superior handling for aqueous-compatible transformations. The compound is commercially available with a minimum purity of 95%, as specified by multiple quality-controlled suppliers .

Why 1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid Cannot Be Swapped for Common Analogs


Generic substitution with in-class analogs like the saturated cyclohexane derivative, the fully deprotected diacid, or simple methyl esters will fundamentally alter reactivity and synthetic outcome. The target compound's unique architecture—a quaternary center bearing both a free carboxylic acid and an acid-labile tert-butyl ester on a cyclohexene ring—enables a specific sequence of chemoselective transformations. This precise reactivity profile is essential for constructing complex molecules where sequential deprotection and functionalization of two proximal carboxyl groups are required [1]. Choosing a standard mono-ester or diacid introduces orthogonal reactivity constraints that can lead to lower overall yield, poor regioselectivity, or the need for additional protection/deprotection steps.

Quantitative Evidence Guide: Where 1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic Acid Outperforms Its Closest Analogs


Reduced Lipophilicity vs. Saturated Analog Improves Aqueous Compatibility

The target compound exhibits a computed XLogP3 of 2.2, which is 0.6 log units lower than the 2.8 value for its closest saturated analog, 1-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid (CAS 1909348-62-4) [1]. This difference reflects the polarizing effect of the endocyclic double bond, translating to measurably higher predicted aqueous solubility and a more favorable profile for medicinal chemistry campaigns where lower logP correlates with reduced off-target binding and improved developability [2].

Lipophilicity Drug Design Solubility

Orthogonal Deprotection: Acid-Labile tert-Butyl Ester Enables Chemoselective Transformations

The target's tert-butyl ester is cleaved under standard acidic conditions (e.g., 50% TFA in DCM, 0 °C to RT, 4 h, yielding 89–94% for related Boc-deprotection products), allowing liberation of the second carboxylic acid without affecting the cyclohexene double bond [1]. In contrast, a methyl ester analog would require basic hydrolysis (e.g., LiOH/THF/H2O) that risks epimerization of α-stereocenters or conjugate addition to the unsaturated system. A fully deprotected diacid would lack the chemoselective handle entirely, necessitating re-protection before coupling. This orthogonal stability is a class-level advantage of tert-butyl esters over methyl or benzyl esters, supported by well-established protecting group reactivity scales [2].

Protecting Group Strategy Orthogonal Chemistry Peptide Synthesis

Guaranteed Minimum Purity of 95% Provides Reproducible Performance in Multi-Step Synthesis

Multiple reputable suppliers guarantee a minimum purity of 95% for this compound (CAS 1909306-23-5), with supporting certificates of analysis available . This is a critical differentiator from less-characterized analogs or in-house preparations where purity may not be stringently validated. For example, the related saturated analog is offered at similar purity levels, but the specific synthetic utility of the target's unsaturated ring demands high purity to avoid side reactions (e.g., epoxidation, polymerization) during olefin functionalization. The consistency of this 95% specification across vendors reduces procurement risk and ensures reproducible reactivity in key transformations like cross-metathesis or hydroboration.

Quality Control Purity Reproducibility

Bifunctional Quaternary Architecture Enables Differential Reactivity Compared to 1,2-Disubstituted Analogs

The geminal arrangement of carboxyl groups on a quaternary cyclohexene carbon creates a sterically and electronically distinct environment compared to 1,2-disubstituted analogs like (1S,2R)-cis-4-cyclohexene-1,2-dicarboxylic acid monomethyl ester (CAS 88335-93-7). This quaternary center prevents epimerization and enforces a unique spatial orientation of the two reactive handles, which can influence diastereoselectivity in subsequent reactions [1]. Furthermore, the presence of both a hydrogen bond donor (free COOH) and acceptors (ester, olefin) provides a specific topological polar surface area (TPSA) of 63.6 Ų, a key descriptor used in drug design to predict membrane permeability [2].

Molecular Complexity Scaffold Diversity Conformational Restriction

Key Application Scenarios for 1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic Acid Supported by Evidence


Synthesis of Conformationally Restricted Peptidomimetics via Sequential Amide Bond Formation

The orthogonal reactivity of the free carboxylic acid and the tert-butyl ester allows for a stepwise introduction of two different amine components. First, the free acid is activated (e.g., with HBTU/DIPEA) and coupled to an amine. The tert-butyl ester is then removed with mild acid, generating a second carboxylic acid for a subsequent coupling. This protocol directly leverages the acid-labile nature of the tert-butyl ester, a core piece of differentiation evidence, and is applicable when building libraries of structurally complex, cyclohexene-containing peptidomimetics [1].

Synthesis of Spirocyclic Drug Fragments via Ring-Closing Metathesis

The endocyclic double bond is a versatile handle for functionalization. In the presence of the orthogonal acid/ester pair, the olefin can undergo chemoselective ring-closing metathesis (RCM) or cross-metathesis to create spirocyclic or polycyclic frameworks. This scenario is uniquely enabled by the quaternary center of the molecule, which positions the nascent ring junction. Using a saturated analog would eliminate this key reactivity pathway, and a simple diester would require protection of the free acid to avoid catalyst poisoning [1].

Medicinal Chemistry Lead Optimization Requiring Lower LogP

When optimizing a lead series where high lipophilicity is causing off-target toxicity or poor solubility, replacing a saturated cyclohexane-1,1-dicarboxylate core with the cyclohex-3-ene analog directly reduces the computed logP by 0.6 units. This quantitative difference, measured by XLogP3, supports a strategy of 'logP shaving' without introducing additional heteroatoms that drastically alter molecular shape or synthetic complexity. The target compound's TPSA of 63.6 Ų also falls within a favorable range for oral bioavailability [1].

Certified Building Block for High-Throughput Experimentation (HTE)

The availability of this compound at a guaranteed minimum purity of 95% from quality-controlled suppliers ensures reliable, reproducible outcomes in HTE arrays. The well-defined MDL number (MFCD29906974) and CAS registry provide unambiguous identity tracking, which is critical for industrial-scale medicinal chemistry where procurement risk and identity verification are paramount. This straightforward sourcing advantage, compared to requesting custom synthesis of a more obscure analog, accelerates design-make-test cycles [1].

Quote Request

Request a Quote for 1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.